
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and hydroxy groups.
Reduction and Amination: The carbonyl group of cyclopentanone is reduced to a hydroxyl group, followed by amination to introduce the amino group.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral resolution techniques to obtain the desired (1S,3S) isomer.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions, ensuring high selectivity and yield.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of a chloro derivative.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-1-Amino-3-hydroxycyclopentanecarboxylic acid: A diastereomer with different stereochemistry.
Cyclopentane-1,3-dicarboxylic acid: Lacks the amino and hydroxy groups.
Cyclopentanol: Contains only the hydroxyl group.
Uniqueness
(1S,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
(1S,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m0/s1 |
InChI-Schlüssel |
WINVNQRFPOZMEY-NJGYIYPDSA-N |
Isomerische SMILES |
C1C[C@](C[C@H]1O)(C(=O)O)N |
Kanonische SMILES |
C1CC(CC1O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

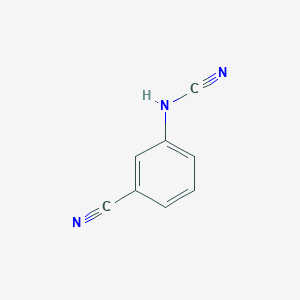
![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)
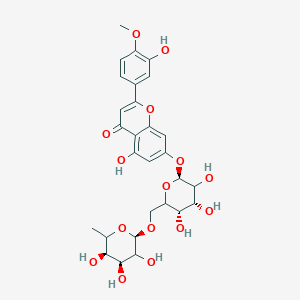
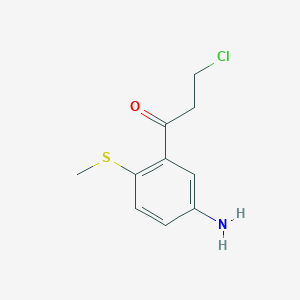
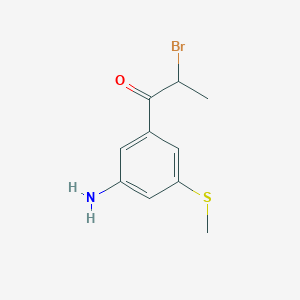
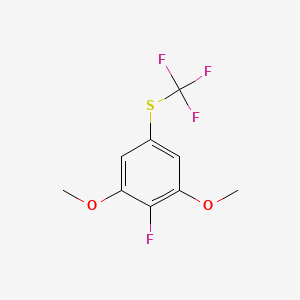
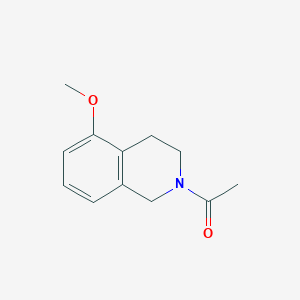
![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)
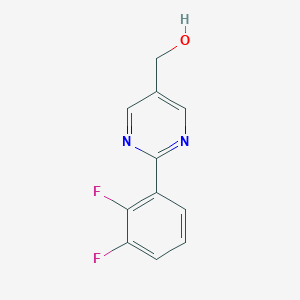
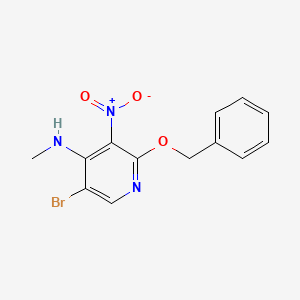
![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
